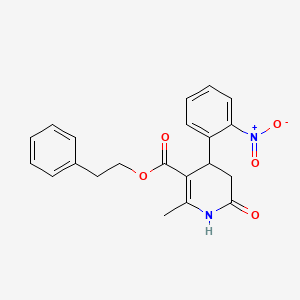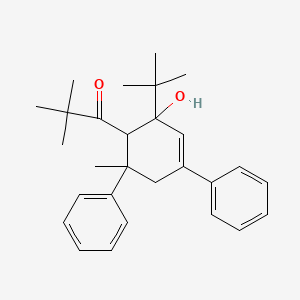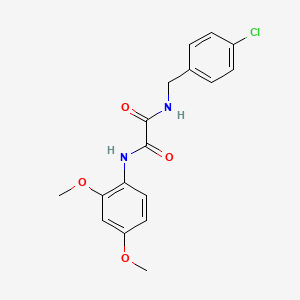![molecular formula C21H28N2O5 B4898817 1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)
1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NGB 2904 and is a member of the piperazine family of compounds. The synthesis method for NGB 2904 is well established, and this compound has been shown to have a number of interesting biochemical and physiological effects. In
作用機序
The mechanism of action for NGB 2904 is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a number of important physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By modulating the sigma-1 receptor, NGB 2904 may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
NGB 2904 has a number of interesting biochemical and physiological effects. For example, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the brain. BDNF is a protein that is involved in the growth and survival of neurons, and it may play a key role in the treatment of neurodegenerative diseases. Additionally, NGB 2904 has been shown to increase the expression of anti-apoptotic proteins, which may help to protect neurons from damage.
実験室実験の利点と制限
One of the main advantages of using NGB 2904 in lab experiments is that it has been well studied and its synthesis method is well established. Additionally, this compound has been shown to have a number of interesting biochemical and physiological effects, which makes it a promising candidate for further research. However, one of the limitations of using NGB 2904 in lab experiments is that it has not yet been tested in humans, so its potential side effects and toxicity are not fully understood.
将来の方向性
There are a number of future directions for research on NGB 2904. For example, researchers could investigate the potential of this compound in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, researchers could explore the mechanism of action of NGB 2904 in more detail, in order to better understand how it modulates the sigma-1 receptor. Finally, researchers could investigate the potential side effects and toxicity of NGB 2904 in humans, in order to better understand its safety profile.
合成法
The synthesis method for NGB 2904 involves the reaction of 1-naphthol with 1-bromobutane to form 4-butoxynaphthalene. This intermediate is then reacted with 1-methylpiperazine to form N-(4-butoxynaphthalen-1-yl)-1-methylpiperazine. Finally, this compound is reacted with oxalic acid to form 1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate. The overall yield for this synthesis method is approximately 40%.
科学的研究の応用
NGB 2904 has been shown to have a number of interesting scientific research applications. One of the most promising applications for this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. NGB 2904 has been shown to have neuroprotective effects in animal models of these diseases, and it may be able to slow or even prevent the progression of these diseases in humans.
特性
IUPAC Name |
1-methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-20-12-14-21(15-13-20)11-4-5-16-22-19-10-6-8-17-7-2-3-9-18(17)19;3-1(4)2(5)6/h2-3,6-10H,4-5,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZIKJEPNFJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![5-({1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4898749.png)
![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4898805.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4898837.png)